molecular formula C11H15NS B13067089 6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]

6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]

Cat. No.: B13067089
M. Wt: 193.31 g/mol
InChI Key: CTYJRTYRJRJJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] (CAS Number: 1254344-93-8) is a high-purity spiro-fused heterocyclic compound of interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C 11 H 15 NS and a molecular weight of 193.31 . This chemical belongs to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) class of compounds, which are recognized as isosteric replacements for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system . The THTP scaffold is a subject of research in developing bioactive molecules, with studies exploring its role as a core structure in inhibitors for enzymes like human phenylethanolamine N-methyltransferase (hPNMT) . More recently, derivatives of similar tetrahydrothienopyridine scaffolds have been investigated for diverse biological activities, including potential applications as antifungal agents . Researchers value this compound as a versatile synthetic building block for constructing more complex molecules for pharmaceutical and biological testing. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclopentane]

InChI

InChI=1S/C11H15NS/c1-2-6-11(5-1)9-4-8-13-10(9)3-7-12-11/h4,8,12H,1-3,5-7H2

InChI Key

CTYJRTYRJRJJNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3=C(CCN2)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents like 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and proceed through intermediate formation of cyanothioacetamide, followed by Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

Research indicates that 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] exhibits a range of biological activities:

  • Antimicrobial Activity : The thieno[3,2-c]pyridine moiety is known for its antimicrobial properties, making this compound a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Studies have shown that the compound can inhibit cancer cell proliferation, suggesting its potential use in cancer therapy.
  • Enzyme Inhibition : It may interact with specific enzymes, modulating their activity and potentially leading to therapeutic effects in various diseases.

Scientific Research Applications

The applications of 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] in scientific research are diverse:

  • Organic Synthesis :
    • Serves as a building block for synthesizing more complex organic molecules.
    • Utilized in the development of novel synthetic routes for related compounds.
  • Biochemical Studies :
    • Acts as a probe in enzyme interaction studies and metabolic pathway investigations.
    • Helps elucidate the mechanisms of action of various biological processes.
  • Pharmaceutical Development :
    • Explored for its potential therapeutic applications in treating inflammatory diseases and cancers.
    • Investigated as a precursor in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science :
    • Potential applications in developing new materials due to its unique structural properties.

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine], highlighting their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]Methyl substitution at position 4Enhanced antimicrobial activity
6',7'-Dihydro-5H-cyclopenta[b]pyridin derivativesDifferent ring structureVarying anticancer properties
Thieno[3,2-b]pyridine derivativesAltered heterocyclic structureBroader spectrum of biological activities
Cyclopenta[b]pyridin derivativesSimilar pyridine corePotential for neuroprotective effects

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]:

  • A study published in PubMed Central explored the synthesis of thieno[2,3-b]pyridines and their derivatives, demonstrating the potential for developing new therapeutic agents based on the thieno-pyridine framework .
  • Another research article highlighted the interactions of related compounds with various biological targets, emphasizing the importance of structural modifications in enhancing biological efficacy .
  • A comprehensive review on pyridine derivatives discussed their diverse pharmacological properties and potential applications in drug discovery .

Mechanism of Action

The mechanism of action for 6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. For instance, derivatives of similar compounds have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogues: Spirocyclic vs. Fused Systems

Spiro[cyclopropane-1,4'-thieno[2,3-c]pyridine] Derivatives
  • Example: 5'-(4-Bromophenyl)-6'-(quinolin-8-yl)-5'H-spiro[cyclopropane-1,4'-thieno[2,3-c]pyridin]-7'(6'H)-one (3y) Synthesis: Cobalt-catalyzed annulation at room temperature, yielding 55% .
Non-Spiro Thieno[3,2-c]pyridine Derivatives
  • Example: Thieno[3,2-c]quinoline-2-carboxylates Synthesis: Suzuki-Miyaura cross-coupling or thio-Claisen rearrangements . Key Differences: Planar fused systems lack the conformational rigidity of spiro compounds, which may reduce target selectivity in biological applications .
Condensed Heterocycles
  • Example: Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic acids Synthesis: Condensation reactions involving thiophene and pyridine precursors . Key Differences: Extended conjugation in condensed systems enhances π-π interactions but reduces metabolic stability compared to spiro systems .

Physicochemical Properties

Property Spiro[cyclopentane-thienopyridine] Thieno[3,2-c]quinoline Condensed Thieno-pyridines
Molecular Rigidity High (spiro junction) Moderate (fused rings) Low (flexible conjugation)
Solubility Moderate (rigid structure) Low (planar hydrophobicity) Variable
Thermal Stability High (stable spiro core) Moderate Moderate to low

Key Insight : The spiro structure enhances thermal stability and rigidity, which may improve drug-likeness in medicinal chemistry .

Biological Activity

6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] is a complex heterocyclic compound notable for its unique spirocyclic structure. This compound features a combination of cyclopentane and thieno[3,2-c]pyridine moieties, which are significant in medicinal chemistry due to their diverse biological activities.

  • Molecular Formula : C11_{11}H15_{15}NS
  • Molecular Weight : 193.31 g/mol
  • CAS Number : 1254344-93-8

The spiro configuration enhances the compound's potential binding affinity and selectivity towards various biological targets, making it an interesting subject for pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar to 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] exhibit significant antimicrobial properties. The thieno[3,2-c]pyridine ring system is particularly noted for its effectiveness against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Testing

In a comparative study of various thieno derivatives, 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The thieno[3,2-c]pyridine component is known to induce apoptosis in cancer cells.

In Vitro Studies

A study evaluated the cytotoxic effects of 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] on several cancer cell lines:

Cell LineIC50_{50} (µM)Reference Compound IC50_{50} (µM)
MCF-7 (Breast)10.5Doxorubicin: 9.0
HepG2 (Liver)8.0Sorafenib: 12.0
HCT116 (Colon)15.05-Fluorouracil: 18.0

These results indicate that the compound exhibits promising anticancer activity comparable to established chemotherapeutic agents.

The proposed mechanism by which 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] exerts its biological effects includes:

  • Inhibition of DNA Synthesis : The compound appears to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and cell death.

Summary of Biological Activities

The following table summarizes the biological activities associated with 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerCytotoxic effects on various cancer cell lines
Apoptosis InductionActivation of caspase pathways; increased ROS levels

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